2alpha-[Bis[3,5-bis(trifluoromethyl)phenyl](methoxy)methyl]pyrrolidine
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Overview
Description
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl group. This compound is notable for its unique structural properties and the presence of multiple trifluoromethyl groups, which impart significant chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl Group: This step involves the reaction of the pyrrolidine ring with a reagent containing the bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances its ability to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound shares the trifluoromethyl phenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These frameworks are used in lithium-sulfur batteries to suppress the shuttle effect of polysulfides.
Uniqueness
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine is unique due to its specific structural configuration and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H17F12NO |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine |
InChI |
InChI=1S/C22H17F12NO/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34/h5-10,17,35H,2-4H2,1H3/t17-/m0/s1 |
InChI Key |
RYJLVSIPISGUEB-KRWDZBQOSA-N |
Isomeric SMILES |
COC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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